molecular formula C11H13N7O2 B10971627 2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine

2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine

Cat. No.: B10971627
M. Wt: 275.27 g/mol
InChI Key: JOJSPLNEFIUZMT-UHFFFAOYSA-N
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Description

2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring, a piperazine ring, and a nitro-substituted pyrazole ring

Preparation Methods

The synthesis of 2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic conditions.

    Nitration of the pyrazole ring: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the piperazine ring: This involves the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling of the pyrazole and piperazine rings: The nitro-substituted pyrazole is coupled with the piperazine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the pyrimidine ring: The final step involves the reaction of the coupled intermediate with a suitable pyrimidine precursor under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides.

Scientific Research Applications

2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:

    2-(1H-pyrazol-1-yl)pyridine: This compound has a similar pyrazole ring but lacks the nitro group and piperazine ring.

    4-(4-nitro-1H-pyrazol-1-yl)piperidine: This compound has a similar nitro-substituted pyrazole ring but contains a piperidine ring instead of a piperazine ring.

    2-(4-nitro-1H-pyrazol-1-yl)benzimidazole: This compound has a similar nitro-substituted pyrazole ring but contains a benzimidazole ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its combination of the pyrimidine, piperazine, and nitro-substituted pyrazole rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H13N7O2

Molecular Weight

275.27 g/mol

IUPAC Name

2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C11H13N7O2/c19-18(20)9-8-14-15-10(9)16-4-6-17(7-5-16)11-12-2-1-3-13-11/h1-3,8H,4-7H2,(H,14,15)

InChI Key

JOJSPLNEFIUZMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=NN2)[N+](=O)[O-])C3=NC=CC=N3

Origin of Product

United States

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